molecular formula C17H17NO2 B4038174 1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one

1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one

Cat. No.: B4038174
M. Wt: 267.32 g/mol
InChI Key: HUNILBOWNWBDHL-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.125928785 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research highlights the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of related compounds, showcasing the structural complexity and potential for studying molecular interactions (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

Receptor Differentiation

Studies have investigated structural modifications of related compounds for their impact on sympathomimetic activity, revealing insights into receptor differentiation and potential applications in drug design (A. M. Lands, F. Ludueña, H. Buzzo, 1967).

Physico-Chemical Properties and Beta-Adrenolytic Activity

Research on physico-chemical properties and potential beta-adrenolytic activity of related compounds contributes to understanding the structure-activity relationship, essential for drug development (M. Stankovicová, Ž. Bezáková, P. Mokrý, P. Salát, M. Kocik, J. Csöllei, 2014).

Calcium Antagonistic and Antioxidant Activities

A study on thiazolidinone derivatives related to the compound of interest showed significant calcium antagonistic and antioxidant activities, indicating potential for therapeutic applications (T. Kato, T. Ozaki, K. Tamura, Y. Suzuki, M. Akima, N. Ohi, 1999).

Bioadhesive Properties and Drug Metabolism

Investigations into the bioadhesive properties and drug metabolism of related compounds offer insights into novel drug delivery systems and the metabolic pathways of pharmaceuticals (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, P. Kulanthaivel, 2006).

Polymorphism in Pharmaceutical Compounds

The study of polymorphism in pharmaceutical compounds, including ones structurally similar to 1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, enhances understanding of their physical and chemical properties, which is crucial for drug formulation (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(3-hydroxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-13-6-8-14(9-7-13)17(20)10-11-18-15-4-3-5-16(19)12-15/h3-12,18-19H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNILBOWNWBDHL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
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1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
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1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
Reactant of Route 6
1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.